REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O[CH2:10][C:11]1[C:16]([OH:17])=[C:15]([CH2:18]O)[CH:14]=[C:13]([CH3:20])[CH:12]=1.[OH2:21].[C:22]1(C)[CH:27]=[CH:26][C:25](S(O)(=O)=O)=[CH:24][CH:23]=1.C[OH:34]>>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[CH2:10][C:11]1[C:16]([OH:17])=[C:15]([CH2:18][C:22]2[CH:27]=[CH:26][C:25]([OH:21])=[CH:24][C:23]=2[OH:34])[CH:14]=[C:13]([CH3:20])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.1 L
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
754 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CC(=C1O)CO)C
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
2.1 L
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
86 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
To a 5 L 3-necked flask equipped with a reflux condenser
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Type
|
TEMPERATURE
|
Details
|
The solution was then heated to and
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
removed by distillation over a one hour period
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then slowly added over a 30 minute period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
collected
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Type
|
ADDITION
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Details
|
The crude product was added to 6 L de-mineralized water
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Type
|
WAIT
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Details
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slurried for 20 minutes at this temperature
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Duration
|
20 min
|
Type
|
FILTRATION
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Details
|
filtered while at 85° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
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Details
|
The filtrant was again extracted with 3.0 L of de-mineralized water for 20 minutes at 85° C.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The precipitates from the filtrates
|
Type
|
CUSTOM
|
Details
|
were collected on a Buchner and vacuum oven
|
Type
|
CUSTOM
|
Details
|
dried at 100° C
|
Type
|
CUSTOM
|
Details
|
A combined yield of 158 g was obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(CC2=CC(=CC(=C2O)CC2=C(C=C(C=C2)O)O)C)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |